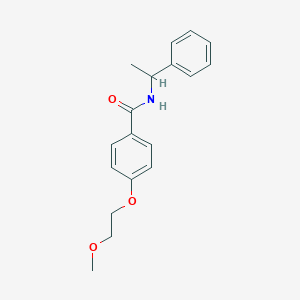![molecular formula C17H19NO2 B495663 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of this compound includes a biphenyl moiety linked to a butanamide group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of biphenyl-4-ol with an appropriate alkyl halide under basic conditions. For example, biphenyl-4-ol can be reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(biphenyl-4-yloxy)butane.
Amidation: The next step involves the conversion of the biphenyl ether to the corresponding amide. This can be achieved by reacting 4-(biphenyl-4-yloxy)butane with methylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives, sulfonated biphenyl derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets and pathways in the body.
Industry: The compound is used in the production of polymers, particularly liquid crystals, where it imparts high thermal stability.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide can be compared with other similar compounds, such as:
4,4’-Biphenol: An aromatic organic compound used in the production of polymers and liquid crystals.
Biphenyl-4-carboxylic acid: A biphenyl derivative used as an intermediate in organic synthesis.
4-Bromobiphenyl: A halogenated biphenyl derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the biphenyl moiety with an amide group, allowing it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-methyl-2-(4-phenylphenoxy)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(17(19)18-2)20-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
SPDOQPISDSHYPP-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


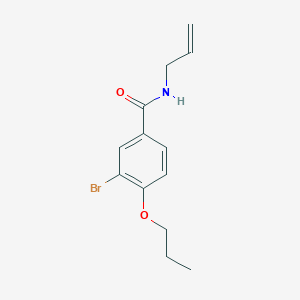
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B495582.png)
![4-{2-[(Methylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B495583.png)
![2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495586.png)
![2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B495588.png)
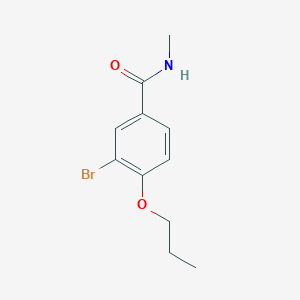
![N-[2-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B495591.png)
![3,4,5-trimethoxy-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B495593.png)
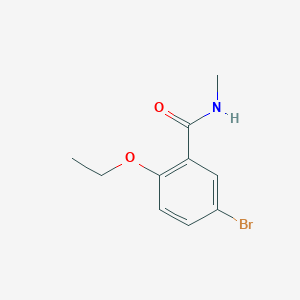
![2-{[4-(2-methoxyethoxy)benzoyl]amino}-N,N-dimethylbenzamide](/img/structure/B495596.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495597.png)
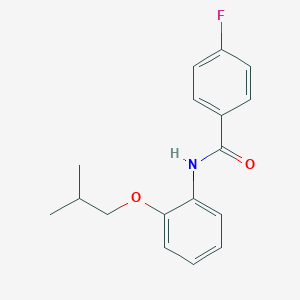
![5-bromo-N-[2-(methylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B495600.png)
